N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide

Catalog No.
S13850186
CAS No.
M.F
C10H15N3O4S
M. Wt
273.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonami...

Product Name

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide

IUPAC Name

N-[2-(ethylamino)ethyl]-2-nitrobenzenesulfonamide

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

InChI

InChI=1S/C10H15N3O4S/c1-2-11-7-8-12-18(16,17)10-6-4-3-5-9(10)13(14)15/h3-6,11-12H,2,7-8H2,1H3

InChI Key

VJTKVCUCIAFISZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group, a nitro group, and an ethylaminoethyl side chain. Its molecular formula is C10H15N3O4SC_{10}H_{15}N_{3}O_{4}S, and it has a molecular weight of approximately 273.31 g/mol. This compound is notable for its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

  • Reduction: The nitro group can be reduced to an amine under specific conditions, often utilizing reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.
  • Substitution Reactions: The sulfonamide nitrogen can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Hydrolysis: In certain conditions, the sulfonamide bond can be hydrolyzed, leading to the release of the corresponding amine.

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.

Research indicates that N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: The compound may inhibit bacterial growth by interfering with essential cellular processes.
  • Enzyme Inhibitor: Its structure allows it to bind to specific enzymes, potentially modulating their activity and affecting metabolic pathways.

Studies have shown that derivatives of sulfonamides can influence cardiovascular function by altering perfusion pressure, indicating potential therapeutic applications in managing cardiovascular diseases .

The synthesis of N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves several steps:

  • Nitration: Starting from an appropriate benzene derivative, nitration introduces the nitro group.
  • Sulfonation: The introduction of the sulfonamide group is achieved through the reaction with sulfonic acid chlorides.
  • Alkylation: The ethylaminoethyl side chain is added via alkylation reactions using suitable alkylating agents.

These methods can be optimized for yield and purity in both laboratory and industrial settings.

N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide has various applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: It serves as a useful reagent in organic synthesis and as a probe in biochemical studies to understand enzyme mechanisms.

Interaction studies have revealed that N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide can bind to specific biological targets, influencing their function. This binding may lead to alterations in signaling pathways or metabolic processes, which can be crucial for understanding its therapeutic potential. Research into its interactions with enzymes and receptors continues to provide insights into its mechanisms of action.

Several compounds share structural similarities with N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide. Notable examples include:

Compound NameMolecular FormulaKey Features
N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamideC9H13N3O4SC_{9}H_{13}N_{3}O_{4}SContains a methyl group instead of ethyl, affecting its solubility and reactivity.
4-Chloro-N-[2-(Dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamideC10H14ClN3O4SC_{10}H_{14}ClN_{3}O_{4}SChlorine substitution alters electronic properties and biological interactions.
N-{2-[(2-Methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamideC11H16N3O5SC_{11}H_{16}N_{3}O_{5}SMethoxy group introduces additional polarity, enhancing solubility in polar solvents.

These compounds highlight the diversity within this class of sulfonamide derivatives while showcasing the unique structural features that distinguish N-[2-(Ethylamino)ethyl]-2-nitrobenzene-1-sulfonamide from others. Its specific combination of functional groups contributes to its unique reactivity and biological profile, making it an important compound in research settings.

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

273.07832714 g/mol

Monoisotopic Mass

273.07832714 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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